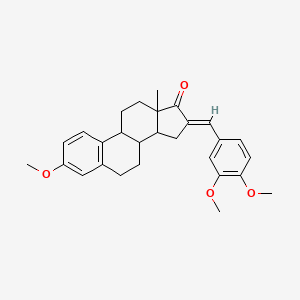

![molecular formula C16H17N3OS B5549496 1-[2-phenyl-4-(1-pyrrolidinyl)-6-thioxo-1,6-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5549496.png)

1-[2-phenyl-4-(1-pyrrolidinyl)-6-thioxo-1,6-dihydro-5-pyrimidinyl]ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related pyrimidinyl ethanone compounds involves base-catalyzed reactions, microwave-assisted methods, or conventional heating techniques. For instance, certain derivatives can be synthesized through reactions involving ethyl 2-(phenyliminomethyleneamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate with pyrrolidine, showcasing the versatility and reactivity of the pyrimidinyl scaffold in generating complex heterocyclic compounds (Yanggen Hu et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds in this family often features planar pyrimidinone units, twisted thio-pyran rings, and envelope conformations in pyrrolidine rings. These structures facilitate unique dihedral angles between phenyl and pyrimidinone rings, contributing to the compound's chemical behavior and interaction potential (Shuangming Meng et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving these compounds can yield various derivatives, demonstrating their reactivity and potential for modification. For example, the reaction with phenyl isothiocyanate can produce thiourea derivatives, which are precursors for thiazole derivatives or triazine derivatives when coupled with active -CH2- containing compounds. These reactions underline the compound's versatility in synthetic chemistry (F. Attaby et al., 2006).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and thermal stability, are influenced by their molecular structure. For example, novel polyimides derived from pyridine and pyrrolidine-containing compounds exhibit good solubility in organic solvents, high thermal stability, and excellent hydrophobicity, demonstrating the impact of the pyrimidinyl structure on material properties (Xiaohua Huang et al., 2017).

Chemical Properties Analysis

The chemical behavior of these compounds, including their reactivity and interactions, is crucial for their potential applications. For example, certain derivatives have shown platelet antiaggregating activity, anti-inflammatory, antiarrhythmic, and other bioactivities, indicating the significant impact of the pyrimidinyl ethanone structure on their chemical properties and biological activities (A. Ranise et al., 1994).

Wissenschaftliche Forschungsanwendungen

Thioxopyrimidine in Heterocyclic Synthesis

Cyclization of specific thioxopyrimidine derivatives has been explored for synthesizing novel heterocyclic chalcone derivatives, incorporating a thieno[2,3-d]pyrimidine-based chromophore. These synthesized compounds exhibit potential for dyeing polyester fibers, showcasing a range of hues from greenish-yellow to orange. The study highlights the structural characterization and spectral properties of these chalcone dyes, underscoring their potential in material science and dyeing applications (Ho & Yao, 2013).

Synthesis and Antiviral Activity

Research has also delved into the synthesis and antiviral activity of compounds related to 1-[2-phenyl-4-(1-pyrrolidinyl)-6-thioxo-1,6-dihydro-5-pyrimidinyl]ethanone. One study synthesized derivatives with potential anti-HSV1 and anti-HAV-MBB activities. This research broadens the understanding of thioxopyrimidine derivatives' therapeutic potential, especially in developing new antiviral agents (Attaby et al., 2006).

Etoricoxib Intermediate Synthesis

Inhibition of Blood Platelet Aggregation

Investigations into the medicinal applications of these compounds have led to the discovery of inhibitors for ADP-induced aggregation of blood platelets, with potential implications for treating cardiovascular diseases. The study evaluates various synthesized compounds, detailing their in vitro efficacy and toxicity profiles, which could inform the development of new therapeutic agents (Grisar et al., 1976).

Cytotoxicity Evaluation for Cancer Treatment

Further research has explored the synthesis of novel compounds for evaluating their cytotoxicity against various human cancer cell lines. These studies aim to identify potential anticancer agents by synthesizing and testing various derivatives for their ability to inhibit cancer cell growth, contributing to the ongoing search for effective cancer therapies (Alam et al., 2017).

Eigenschaften

IUPAC Name |

1-(2-phenyl-6-pyrrolidin-1-yl-4-sulfanylidene-1H-pyrimidin-5-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3OS/c1-11(20)13-15(19-9-5-6-10-19)17-14(18-16(13)21)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3,(H,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLELLENQJOISGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(NC(=NC1=S)C2=CC=CC=C2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-Phenyl-4-(1-pyrrolidinyl)-6-thioxo-1,6-dihydro-5-pyrimidinyl]ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-hydroxybenzohydrazide](/img/structure/B5549413.png)

![2-(1H-1,2,4-triazol-5-ylthio)-N'-[4-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5549418.png)

![N,N-dimethyl-6-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5549435.png)

![N~3~-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5549441.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3-methylbenzenesulfonamide](/img/structure/B5549446.png)

![2-cyclopentyl-9-[(4-hydroxyphenyl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5549462.png)

![1'-benzyl-5,7-dimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5549467.png)

![5-methyl-1'-[(3-phenyl-1H-pyrazol-4-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5549478.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2-pyrimidinylthio)acetamide](/img/structure/B5549502.png)

![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methoxy]-2-oxoethyl 2-furoate](/img/structure/B5549516.png)